2-Bromothianthrene
Overview
Description
2-Bromothianthrene is an organic compound with the molecular formula C12H7BrS2 It is a brominated derivative of thianthrene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromothianthrene can be synthesized through several methods. One common approach involves the bromination of thianthrene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other reagents safely.
Chemical Reactions Analysis
Types of Reactions
2-Bromothianthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted thianthrene derivatives.
Common Reagents and Conditions
Lithium-Halogen Exchange: This reaction involves the use of butyllithium at low temperatures (around -78°C) to generate 2-lithiothianthrene, which can then react with electrophiles to form substituted products.
Palladium-Catalyzed Coupling: Reagents such as palladium catalysts and boronic acids are used in coupling reactions to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include various substituted thianthrene derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Bromothianthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, brominated compounds like this compound can be explored for their potential biological activities and as intermediates in drug development.
Mechanism of Action
The mechanism of action of 2-Bromothianthrene in chemical reactions involves the reactivity of the bromine atom and the thianthrene ring. The bromine atom can be substituted by nucleophiles, and the thianthrene ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Thianthrene: The parent compound of 2-Bromothianthrene, which lacks the bromine substituent.
2-Chlorothianthrene: A chlorinated derivative of thianthrene with similar reactivity.
2-Iodothianthrene: An iodinated derivative with potentially different reactivity due to the larger size and different reactivity of iodine compared to bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can be selectively substituted, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromothianthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJCTUAPQREMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528425 | |
Record name | 2-Bromothianthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53455-06-4 | |
Record name | 2-Bromothianthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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